3,4-Dichloro-2-(difluoromethoxy)benzodifluoride

説明

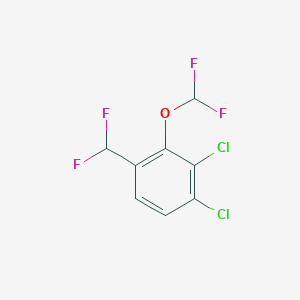

3,4-Dichloro-2-(difluoromethoxy)benzodifluoride is a halogenated aromatic compound featuring a benzene ring substituted with two chlorine atoms at positions 3 and 4, a difluoromethoxy group (-OCF2H) at position 2, and additional fluorine atoms (denoted by "benzodifluoride," likely indicating fluorination at unspecified positions). The compound’s physicochemical properties are influenced by its electron-withdrawing substituents (Cl, -OCF2H), which enhance lipophilicity and stability compared to non-halogenated analogs.

特性

IUPAC Name |

1,2-dichloro-3-(difluoromethoxy)-4-(difluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F4O/c9-4-2-1-3(7(11)12)6(5(4)10)15-8(13)14/h1-2,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLXGJVEBZBQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)F)OC(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Materials and Initial Chlorination

- The process often begins with 3,4-dichlorotoluene or 4-toluene dichloride as raw materials.

- Chlorination is conducted under controlled conditions using dry chlorine gas and anhydrous ferric chloride (FeCl3) as a catalyst.

- Typical reaction parameters:

- Temperature: 115–125 °C

- Chlorine gas flow rate: 40–80 mL/min

- Reaction time: >20 hours

- The chlorination converts the methyl group to a trichloromethyl group, yielding 3,4-trichlorotoluene intermediates with high selectivity and minimal isomer formation.

Fluorination Step

- The chlorinated intermediate is then subjected to fluorination using anhydrous hydrogen fluoride (HF) .

- Reaction conditions:

- Molar ratio of intermediate to HF: approximately 1:3 to 1:3.5

- Pressure: 1.5–2.5 MPa

- Temperature: 110–115 °C

- Reaction time: 4–10 hours

- The fluorination replaces trichloromethyl groups with trifluoromethyl or difluoromethoxy groups, depending on the reagent and conditions.

Introduction of Difluoromethoxy Group

- The difluoromethoxy group is introduced typically by nucleophilic substitution or etherification reactions involving difluoromethanol derivatives or equivalents.

- This step requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Purification and Neutralization

- The crude product undergoes vacuum distillation under reduced pressure (0.90–0.95 MPa) with reflux ratios between 5:2 and 3:1.

- The distillation cut is collected at 172–175 °C to isolate the target compound with purity above 99 wt%.

- Neutralization with soda ash (sodium carbonate) is performed to remove residual acidic impurities, adjusting pH to 6.8–7.2.

- Filtration and packaging complete the process.

Comparative Data Table of Preparation Methods

| Parameter | Stepwise Method (Chlorotoluene Route) | Direct Chlorination Method (Benzotrifluoride Route) |

|---|---|---|

| Raw Material | 3,4-Dichlorotoluene or 4-Toluene dichloride | p-Chlorobenzotrifluoride |

| Catalyst | Anhydrous Ferric Chloride (FeCl3) | Iron powder + Ferric Chloride mixture |

| Chlorination Temperature | 115–125 °C | 60–90 °C |

| Chlorine Gas Flow Rate | 40–80 mL/min | Controlled feeding until 90 wt% conversion |

| Fluorination Reagent | Anhydrous Hydrogen Fluoride | Not applicable (fluorination done in previous steps) |

| Fluorination Conditions | 110–115 °C, 1.5–2.5 MPa, 4–10 hours | Not applicable |

| Purity of Final Product | >99 wt% after vacuum distillation | >99 wt% after fine distillation |

| Yield | Approximately 90% | Comparable but higher cost |

| Byproduct Formation | Minimal isomers; reduced exhaust emissions | Some byproduct formation; higher environmental impact |

| Process Complexity | Moderate; two-step reaction with purification | Simpler but costlier and similar yield |

Summary of Preparation Process Steps

| Step Number | Process Stage | Key Conditions and Notes |

|---|---|---|

| 1 | Chlorination | 3,4-Toluene dichloride + FeCl3 catalyst, 115–125 °C, chlorine gas flow 40–80 mL/min, >20 h reaction |

| 2 | Fluorination | 3,4-Trichlorotoluene + anhydrous HF, 110–115 °C, 1.5–2.5 MPa, 4–10 h reaction |

| 3 | Purification | Vacuum distillation at 0.90–0.95 MPa, reflux ratio 5:2 to 3:1, collect cut at 172–175 °C |

| 4 | Neutralization & Packing | Neutralize with soda ash to pH 6.8–7.2, filter, and package final product |

化学反応の分析

Types of Reactions

3,4-Dichloro-2-(difluoromethoxy)benzodifluoride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to achieve the coupling reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the difluoromethoxy and substituted groups on the benzene ring.

科学的研究の応用

3,4-Dichloro-2-(difluoromethoxy)benzodifluoride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3,4-Dichloro-2-(difluoromethoxy)benzodifluoride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, improving its efficacy as a drug candidate.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 3,4-Dichloro-2-(difluoromethoxy)benzodifluoride with analogous compounds:

Key Comparative Insights

Halogen Effects

- Chlorine vs. Fluorine : Chlorine’s larger atomic size and lower electronegativity compared to fluorine increase lipophilicity (logP) and steric bulk. For example, 3,4-dichloro derivatives (e.g., Ethyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate) exhibit higher logP values than 3,4-difluoro analogs like 3,4-Difluorobenzoic acid .

- Electron-Withdrawing Effects : The -OCF2H group in the target compound enhances resistance to hydrolysis compared to methoxy (-OCH3) groups but is less stable than trifluoromethoxy (-OCF3) .

Functional Group Reactivity

- Ester vs. Aldehyde : Ethyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate’s ester group is prone to hydrolysis, while 4-(Difluoromethoxy)-3-methoxybenzaldehyde’s aldehyde group participates in nucleophilic addition reactions .

- Sulfinyl Groups : Pantoprazole’s sulfinyl moiety is critical for its biological activity but susceptible to overoxidation, forming sulfone impurities .

Stability and Degradation Profiles

- Oxidative Stability : Difluoromethoxy-containing compounds like Pantoprazole degrade under oxidative conditions, forming sulfones or sulfoxides .

- Hydrolytic Sensitivity : Ester derivatives (e.g., Ethyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate) undergo hydrolysis in aqueous acidic/basic environments .

生物活性

3,4-Dichloro-2-(difluoromethoxy)benzodifluoride is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H5Cl2F2O

- Molecular Weight : 253.04 g/mol

This compound features two chlorine atoms and two fluorine atoms attached to a benzene ring, along with a methoxy group. The presence of these halogen substituents significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, altering signaling pathways that regulate cell function.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Recent studies have indicated that this compound displays significant antimicrobial properties. In vitro assays demonstrated its efficacy against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Cytotoxicity Studies

In addition to antimicrobial effects, the cytotoxic potential of this compound has been evaluated in various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF-7 (breast cancer) | 8.3 |

| A549 (lung cancer) | 12.0 |

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells, warranting further exploration in anticancer research.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

-

Case Study on Antimicrobial Resistance :

- A study conducted on antibiotic-resistant strains of bacteria demonstrated that this compound could restore sensitivity to conventional antibiotics when used in combination therapy.

-

Case Study on Cancer Treatment :

- In vivo studies using mouse models showed that treatment with this compound resulted in significant tumor reduction without notable toxicity, suggesting its potential as a chemotherapeutic agent.

Q & A

Q. What synthetic methodologies are recommended for preparing 3,4-Dichloro-2-(difluoromethoxy)benzodifluoride?

Synthesis typically involves multi-step halogenation and functionalization. A plausible route includes:

- Step 1 : Introduce the difluoromethoxy group via nucleophilic substitution using potassium difluoromethoxide under anhydrous conditions .

- Step 2 : Chlorination at the 3- and 4-positions using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst like FeCl₃ .

- Step 3 : Purification via column chromatography or recrystallization. Validate purity using HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques characterize this compound?

- NMR : ¹⁹F NMR is critical for confirming the difluoromethoxy group (δ ≈ -80 to -85 ppm). ¹H NMR resolves aromatic protons (δ ≈ 6.5–7.5 ppm), with splitting patterns indicating substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion at m/z 300.97) .

- HPLC : Use reverse-phase chromatography (e.g., 70:30 acetonitrile/water) to assess purity and detect impurities like dehalogenated byproducts .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties of this compound?

- HOMO-LUMO Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) determine frontier molecular orbitals. The HOMO-LUMO gap (~5.5 eV) correlates with stability and reactivity .

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., near chlorine atoms) for nucleophilic attack predictions .

Q. What experimental designs address contradictions in reported reactivity data?

- Controlled Variable Testing : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) to isolate conflicting factors. For example, higher temperatures may favor unwanted dehalogenation .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify intermediates and rate-determining steps .

Q. How to design stability studies under varying conditions?

- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS and compare to stress-test libraries .

- pH Stability : Test solubility and stability in buffers (pH 1–10). Acidic conditions may hydrolyze the difluoromethoxy group, forming phenolic byproducts .

Q. What strategies optimize regioselectivity in halogenation reactions?

- Directing Groups : Use temporary protecting groups (e.g., boronic esters) to block undesired positions during chlorination .

- Catalytic Systems : Employ Pd-catalyzed C–H activation for selective halogenation at meta/para positions .

Methodological Considerations

Q. How to resolve discrepancies in impurity profiles across batches?

Q. What in silico tools predict metabolic pathways for toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。